4-tert-Butylthiacalix[4]arene
Overview
Description
4-tert-Butylthiacalix4arene is a type of calixarene, a class of macrocyclic compounds . The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding . It is used as a starting material for further derivatization, including halogenation, acylation, and diazo coupling .
Synthesis Analysis
The synthesis of 4-tert-Butylthiacalix4arene involves several steps. It starts with the alkylation of thiacalixarenes with ethyl α-bromoacetate . The whole synthetic strategy can be divided into four sections: selective oxidation of thiacalix4arene, diazo coupling of sulfonylcalix4arene precursors, amination of upper rim azo groups, and oxidation of 5,11,17,23-tetraaminosulfonylcalix4arene .Molecular Structure Analysis
The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals . Single crystal X-ray diffraction analysis reveals that thiacalixarene and sulfonylcalixarene exist mainly in 1,3-alternate conformation .Chemical Reactions Analysis
The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals . By varying reactants, stoichiometries, and reaction or crystallization conditions, it is possible to access an incredible range of clusters .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-Butylthiacalix4arene are influenced by its structure and the presence of functional groups. For example, the presence of the tetraphenolic lower-rim makes it ideal for binding a variety of paramagnetic transition and lanthanide metals .Scientific Research Applications
Synthesis and Structural Properties:
- Facile Synthesis : 4-tert-Butylthiacalix[4]arene is synthesized by heating a mixture of p-tert-butylphenol, elemental sulfur, and NaOH in tetraethylene glycol dimethyl ether (Kumagai et al., 1997).
- Inclusion Property : Its inclusion behavior for various solvent molecules has been examined, showing preference depending on the size and substituent of the guests (Iki et al., 2000).
Electrochemical Properties:
- Voltammetric Studies : The electrochemical behavior of this compound in the presence of various metal ions has been investigated, showing better binding ability towards transition metal ions (Kim et al., 2004).
Supramolecular Chemistry Applications:
- Supramolecular “Containers” : Synthesized 4-tert-Butylthiacalix[4]arenes have been shown to form supramolecular associates with guests like amino- and dicarboxylic acids (Andreyko et al., 2014).
- Interaction with DNA : Water-soluble 4-tert-Butylthiacalix[4]arenes containing peptide fragments interact with DNA, forming particles of certain sizes (Padnya et al., 2015).
- Binding of Anionic Guests : Synthesized 4-tert-Butylthiacalix[4]arenes have shown effective complexation ability towards various anions (Vavilova & Stoikov, 2017).
Nanoparticle Formation:
- Water-soluble Nanoparticles : Amphiphilic 4-tert-Butylthiacalix[4]arenes form nanoscaled particles with agents like silver nitrate and fluorescein (Andreyko et al., 2014).
Metal Ion Complexation:
- Heterometallic Tetranuclear Zn(II)Ln(III)3 Complexes : this compound supports the formation of kite-like tetranuclear complexes with potential magnetic and photoluminescent properties (Su et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 4-tert-Butylthiacalix4arene are a variety of paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim, in the cone conformation, is ideal for binding these metals . This makes it a versatile supramolecular platform that has found widespread use across many research areas .
Mode of Action
4-tert-Butylthiacalix4arene interacts with its targets through a process known as coordination chemistry . It binds to paramagnetic transition and lanthanide metals, resulting in the formation of complexes . These complexes can then be used as metalloligands in the synthesis of polymetallic clusters . The compound’s chelating and macrocyclic effects create a rigid shell that protects the metal core .
Biochemical Pathways
The biochemical pathways affected by 4-tert-Butylthiacalix4arene involve the formation of polymetallic clusters . By varying reactants, stoichiometries, and reaction or crystallisation conditions, an incredible range of clusters can be accessed . All of these clusters show consistent trends in coordination preferences and assembly behaviors .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylthiacalix4arene is currently not available in the literature
Result of Action
The result of 4-tert-Butylthiacalix4arene’s action is the formation of polymetallic clusters that have fascinating structural and magnetic properties . These clusters are formed through the compound’s interaction with paramagnetic transition and lanthanide metals .
Action Environment
The action of 4-tert-Butylthiacalix4arene can be influenced by environmental factors such as reactants, stoichiometries, and reaction or crystallisation conditions . These factors can affect the range of clusters that can be accessed and their coordination preferences and assembly behaviors .
Future Directions
The future of 4-tert-Butylthiacalix4arene research looks promising. Its unique structure and properties make it a versatile platform for the development of new approaches for preventing aggregation . Furthermore, it is likely that this remarkable parent calixarene will continue to surprise chemists and deliver even more in terms of novelty and function .
Properties
IUPAC Name |
5,11,17,23-tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O4S4/c1-37(2,3)21-13-25-33(41)26(14-21)46-28-16-23(39(7,8)9)18-30(35(28)43)48-32-20-24(40(10,11)12)19-31(36(32)44)47-29-17-22(38(4,5)6)15-27(45-25)34(29)42/h13-20,41-44H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJSTNRUYUEQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)SC3=CC(=CC(=C3O)SC4=CC(=CC(=C4O)SC5=C(C(=CC(=C5)C(C)(C)C)S2)O)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412645 | |
Record name | 4-tert-Butylthiacalix[4]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182496-55-5 | |
Record name | 4-tert-Butylthiacalix[4]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butylthiacalix[4]arene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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